molecular formula C7H11NS B2985349 1-(5-Methylthiophen-3-yl)ethan-1-amine CAS No. 1270528-41-0

1-(5-Methylthiophen-3-yl)ethan-1-amine

Cat. No. B2985349
CAS RN: 1270528-41-0
M. Wt: 141.23
InChI Key: LHRQYAFYBUFYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Methylthiophen-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H11NS . It has a molecular weight of 141.23 . This compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(5-Methylthiophen-3-yl)ethan-1-amine” is 1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-Methylthiophen-3-yl)ethan-1-amine” are not available, a related compound, “1-(3-methylphenyl)ethan-1-one”, was found to undergo transaminase-mediated chiral selective synthesis to form "(1R)-(3-methylphenyl)ethan-1-amine" .


Physical And Chemical Properties Analysis

“1-(5-Methylthiophen-3-yl)ethan-1-amine” is a liquid at room temperature . The compound has a molecular weight of 141.23 . Unfortunately, specific physical properties such as boiling point and density are not available in the retrieved resources.

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives, including those with a structure similar to 1-(5-Methylthiophen-3-yl)ethan-1-amine, have been identified as potent anti-inflammatory agents. They work by modulating the body’s inflammatory response, which is crucial in treating diseases like arthritis and other chronic inflammatory conditions .

Antipsychotic and Anti-Anxiety Effects

Compounds containing the thiophene nucleus have shown promise in the treatment of psychiatric disorders. They exhibit antipsychotic and anti-anxiety properties, making them potential candidates for the development of new treatments for schizophrenia, bipolar disorder, and anxiety disorders .

Antimicrobial and Antifungal Properties

The thiophene core structure is known to possess antimicrobial and antifungal activities. This makes 1-(5-Methylthiophen-3-yl)ethan-1-amine a valuable scaffold for developing new drugs to combat infectious diseases caused by bacteria and fungi .

Antioxidant Properties

Thiophene derivatives are also recognized for their antioxidant properties. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. This property is beneficial in preventing or treating oxidative stress-related diseases .

Kinase Inhibition

Kinases are enzymes that play a critical role in the signaling pathways of cells. Inhibitors of these enzymes, like those derived from thiophene, are important in the treatment of cancers and other diseases where cell signaling goes awry. The thiophene moiety is a key feature in many kinase inhibitors used in cancer therapy .

Drug Design and Development

The structural features of 1-(5-Methylthiophen-3-yl)ethan-1-amine make it an excellent candidate for drug design and development. Its molecular framework allows for the creation of a wide range of derivatives with potential therapeutic applications, including the design of more effective and targeted drugs .

Safety and Hazards

The compound is not intended for human or veterinary use and is for research use only. It is classified as a hazardous substance, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

Thiophene-based analogs, like “1-(5-Methylthiophen-3-yl)ethan-1-amine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects and developing new synthesis methods for thiophene derivatives.

properties

IUPAC Name

1-(5-methylthiophen-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-5-3-7(4-9-5)6(2)8/h3-4,6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRQYAFYBUFYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylthiophen-3-yl)ethan-1-amine

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